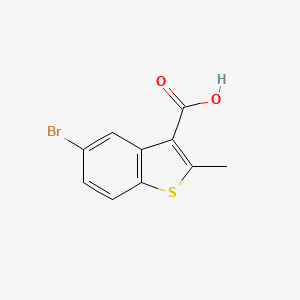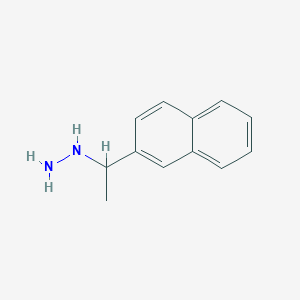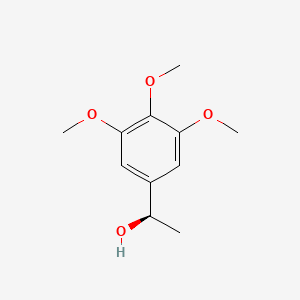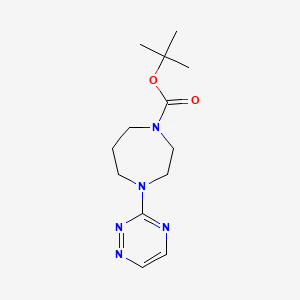
Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate is a heterocyclic compound that features a triazine ring fused with a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of borohydride reduction of 1-R-4-oxo-1,4-dihydro derivatives and Vilsmeier formylation of 3-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride in ethanol is a typical reducing agent.
Substitution: Halogenated reagents and bases are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones: These compounds share a similar triazine core but differ in their substituents and overall structure.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused triazole and thiadiazine ring system, offering different chemical and biological properties.
Properties
Molecular Formula |
C13H21N5O2 |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-4-7-17(9-10-18)11-14-5-6-15-16-11/h5-6H,4,7-10H2,1-3H3 |
InChI Key |
RUSSPSOYHPHLHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


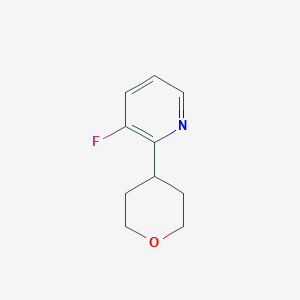
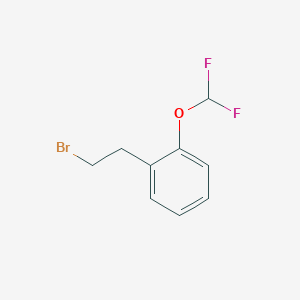
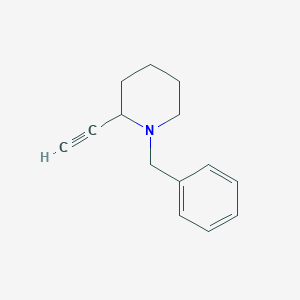
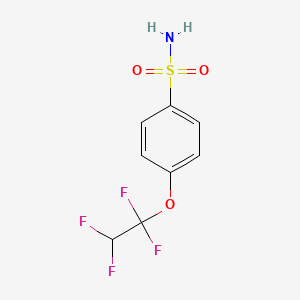

![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride](/img/structure/B15320722.png)

methanone](/img/structure/B15320730.png)
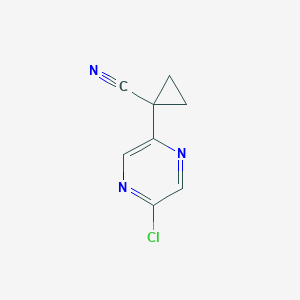
![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)
